Cas no 2402829-37-0 (6-(Bromomethyl)spiro[2.4]heptane)
6-(Bromomethyl)spiro[2.4]heptane Chemical and Physical Properties
Names and Identifiers
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- 2402829-37-0
- 5-(bromomethyl)spiro[2.4]heptane
- EN300-7344651
- 6-(Bromomethyl)spiro[2.4]heptane
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- Inchi: 1S/C8H13Br/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6H2
- InChI Key: FNVWZAFUJVFUEO-UHFFFAOYSA-N
- SMILES: BrCC1CCC2(C1)CC2
Computed Properties
- Exact Mass: 188.02006g/mol
- Monoisotopic Mass: 188.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 0Ų
6-(Bromomethyl)spiro[2.4]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7344651-0.05g |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95.0% | 0.05g |
$226.0 | 2025-03-11 | |
| Enamine | EN300-7344651-0.1g |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95.0% | 0.1g |
$337.0 | 2025-03-11 | |
| Enamine | EN300-7344651-0.25g |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95.0% | 0.25g |
$481.0 | 2025-03-11 | |
| Enamine | EN300-7344651-0.5g |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95.0% | 0.5g |
$758.0 | 2025-03-11 | |
| Enamine | EN300-7344651-1.0g |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95.0% | 1.0g |
$971.0 | 2025-03-11 | |
| Enamine | EN300-7344651-2.5g |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-11 | |
| Enamine | EN300-7344651-5.0g |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95.0% | 5.0g |
$2816.0 | 2025-03-11 | |
| Enamine | EN300-7344651-10.0g |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95.0% | 10.0g |
$4176.0 | 2025-03-11 | |
| Aaron | AR028FJP-50mg |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95% | 50mg |
$336.00 | 2025-02-16 | |
| Aaron | AR028FJP-100mg |
5-(bromomethyl)spiro[2.4]heptane |
2402829-37-0 | 95% | 100mg |
$489.00 | 2025-02-16 |
6-(Bromomethyl)spiro[2.4]heptane Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 6-(Bromomethyl)spiro[2.4]heptane
6-(Bromomethyl)spiro[2.4]heptane: A Comprehensive Overview
6-(Bromomethyl)spiro[2.4]heptane is a unique organic compound with the CAS number 2402829-37-0. This compound belongs to the spiroalkane family, characterized by its spiro structure, which consists of two rings joined by a single atom. The presence of a bromomethyl group (-CH₂Br) at the 6th position of the spiro system introduces interesting chemical properties and potential applications in various fields.
The spiro[2.4]heptane core of this compound provides a rigid and compact framework, which is often desirable in drug design and materials science. The bromomethyl substituent adds reactivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential in medicinal chemistry, particularly in the development of bioactive molecules with specific pharmacological profiles.
One of the most notable aspects of 6-(Bromomethyl)spiro[2.4]heptane is its ability to undergo various transformations, such as nucleophilic substitution and elimination reactions. These reactions can lead to the formation of diverse derivatives, which have been explored for their biological activities. For instance, researchers have investigated its role as a precursor in the synthesis of complex natural products and synthetic drugs.
In terms of synthesis, 6-(Bromomethyl)spiro[2.4]heptane can be prepared through a variety of methods, including ring-closing metathesis and intramolecular cyclization reactions. These methods not only provide efficient routes to the compound but also allow for the incorporation of functional groups at specific positions, enhancing its versatility.
Recent advancements in computational chemistry have enabled detailed studies of the electronic and steric properties of 6-(Bromomethyl)spiro[2.4]heptane. These studies have provided insights into its reactivity and selectivity in different chemical environments, paving the way for its application in catalytic processes and asymmetric synthesis.
The unique combination of structural rigidity and functional group reactivity makes 6-(Bromomethyl)spiro[2.4]heptane an attractive candidate for further research in areas such as drug delivery systems, polymer chemistry, and materials science. Its ability to serve as a versatile building block underscores its importance in modern organic synthesis.
In conclusion, 6-(Bromomethyl)spiro[2.4]heptane is a compound with significant potential in both academic research and industrial applications. Its structural features and reactivity make it a valuable tool for chemists seeking to design novel molecules with tailored properties.
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